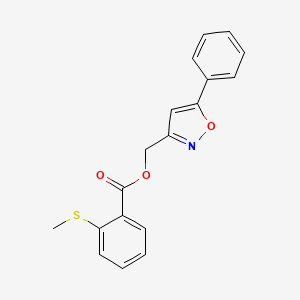

(5-Phenylisoxazol-3-yl)methyl 2-(methylthio)benzoate

Description

Properties

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)methyl 2-methylsulfanylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3S/c1-23-17-10-6-5-9-15(17)18(20)21-12-14-11-16(22-19-14)13-7-3-2-4-8-13/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSRONNHODAUES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)OCC2=NOC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenylisoxazol-3-yl)methyl 2-(methylthio)benzoate typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Sodium hydride (NaH), alkyl halides

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Alkylated isoxazole derivatives

Scientific Research Applications

Antiviral Activity

One of the prominent applications of (5-Phenylisoxazol-3-yl)methyl 2-(methylthio)benzoate is in the development of antiviral agents. Research indicates that isoxazole derivatives exhibit activity against influenza viruses, particularly multidrug-resistant strains. The compound's structural modifications have been shown to enhance its potency as an AM2-S31N proton channel blocker, which is crucial for viral replication .

Antimicrobial Properties

Studies have demonstrated that compounds containing isoxazole moieties possess antimicrobial properties. The compound has been tested for its efficacy against various bacterial strains, showing promising results in inhibiting growth, which suggests its potential as a lead compound in antibiotic development .

Synthetic Pathways

The synthesis of this compound typically involves the condensation of appropriate precursors followed by cyclization reactions. For instance, the use of hydroxylamine hydrochloride in methanol under mild heating conditions has been reported to yield isoxazole derivatives effectively. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Various substitutions on the isoxazole ring have been investigated to enhance biological activity while minimizing toxicity. For example, modifications at the 5-position of the isoxazole have been associated with increased antiviral activity, highlighting the importance of precise structural alterations in drug design .

Influenza Virus Inhibition

In a study focused on influenza A virus, this compound was evaluated for its ability to inhibit viral replication through ion channel blockade mechanisms. The compound was tested using two-electrode voltage clamp assays, demonstrating significant inhibition rates at concentrations as low as 100 µM . This establishes its potential as a therapeutic agent against influenza.

Antimicrobial Testing

Another case study involved evaluating the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The results indicated that derivatives of this compound exhibited varying degrees of antibacterial activity, with some compounds showing effectiveness comparable to established antibiotics .

Data Tables

Mechanism of Action

The mechanism of action of (5-Phenylisoxazol-3-yl)methyl 2-(methylthio)benzoate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methylthio group may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Isoxazole Moieties ()

Compounds such as I-6273 (ethyl 4-[4-(methylisoxazol-5-yl)phenethylamino]benzoate) and I-6373 (ethyl 4-[4-(3-methylisoxazol-5-yl)phenethylthio]benzoate) share a benzoate ester backbone but differ in substituents and heterocyclic substitution patterns:

- Isoxazole Substitution: The target compound’s isoxazole is substituted with a phenyl group at position 5 and linked at position 3, whereas I-6273 and I-6373 feature methyl-substituted isoxazoles at position 5.

- Benzoate Modifications: The target compound’s 2-(methylthio) group contrasts with I-6273’s 4-phenethylamino and I-6373’s 4-phenethylthio substituents. The methylthio group offers moderate lipophilicity and metabolic stability, while amino or thioether linkages in analogs may confer hydrogen-bonding capacity or altered solubility profiles .

Thiazole-Containing Derivatives ()

Thiazole-based esters, such as thiazol-5-ylmethyl carbamates (e.g., compounds in and ), differ in their heterocyclic core:

- Heterocycle Comparison : Thiazoles (containing sulfur and nitrogen) exhibit greater basicity and polarizability compared to isoxazoles (oxygen and nitrogen). This difference could influence electronic properties, solubility, and interactions with biological targets.

- Functional Group Variation : Thiazole derivatives often include complex carbamate or urea linkages, whereas the target compound’s simpler ester and methylthio groups may reduce steric hindrance, favoring different reactivity or binding modes .

Relevance of Lumping Strategy ()

The lumping strategy groups structurally similar compounds to simplify analysis of physicochemical properties. While the target compound shares ester and heterocyclic features with analogs, its unique substituents (phenyl-isoxazole, methylthio) likely preclude lumping with methyl-substituted isoxazoles or thiazole derivatives. For instance, the phenyl group’s bulk and electronic effects may significantly alter reactivity compared to smaller substituents, warranting separate evaluation .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Lipophilicity and Permeability: The target compound’s methylthio and phenyl-isoxazole groups likely confer higher logP values compared to amino-substituted analogs (e.g., I-6273), suggesting improved membrane permeability but reduced aqueous solubility .

- Metabolic Stability: Sulfur-containing groups (methylthio, phenethylthio) may resist oxidative metabolism better than amino or ether linkages, extending half-life in vivo .

- Biological Target Interactions : The phenyl-isoxazole moiety could enhance binding to hydrophobic pockets in enzymes or receptors, whereas thiazole derivatives might engage in distinct dipole-dipole interactions due to their sulfur atom .

Biological Activity

The compound (5-Phenylisoxazol-3-yl)methyl 2-(methylthio)benzoate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology and agriculture. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure comprises a phenylisoxazole moiety linked to a methylthio-substituted benzoate, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of isoxazoles exhibit significant antimicrobial properties. For example, compounds similar to This compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it can scavenge free radicals effectively, with a notable reduction in lipid peroxidation levels. The antioxidant activity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, showing a concentration-dependent response .

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 30 |

| 50 | 55 |

| 100 | 85 |

Anti-inflammatory Effects

Studies have suggested that the compound possesses anti-inflammatory properties. In animal models, administration resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic benefits for inflammatory conditions .

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial effects of various isoxazole derivatives, including This compound . The results indicated that this compound significantly inhibited the growth of E. coli, with an IC50 value of approximately 25 µg/mL. Furthermore, it was found to enhance the efficacy of conventional antibiotics when used in combination therapies .

Study on Antioxidant Activity

In a controlled laboratory setting, the antioxidant capacity was tested against standard antioxidants like ascorbic acid. The results showed that at higher concentrations (100 µM), the compound's efficacy was comparable to that of ascorbic acid, indicating its potential use as a natural antioxidant agent .

Q & A

Basic Questions

Q. What analytical techniques are recommended for characterizing (5-Phenylisoxazol-3-yl)methyl 2-(methylthio)benzoate?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 reverse-phase column with a mobile phase of acetonitrile:water (70:30 v/v) at a flow rate of 1.0 mL/min. Detection wavelength should be set to 254 nm for optimal UV absorption .

- Nuclear Magnetic Resonance (NMR) : Employ - and -NMR in deuterated chloroform (CDCl) or dimethyl sulfoxide (DMSO-d) to resolve aromatic protons and sulfur-containing functional groups. Compare chemical shifts with NIST Chemistry WebBook reference data for isoxazole and benzoate derivatives .

- Mass Spectrometry (MS) : Use electron ionization (EI) or electrospray ionization (ESI) to confirm molecular weight and fragmentation patterns.

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps.

- Storage : Store in a tightly sealed container at 2–8°C in a dark, well-ventilated area. Avoid exposure to heat or direct sunlight .

- Hazard Mitigation : In case of inhalation or dermal contact, rinse immediately with water and seek medical attention. Follow GHS Category 4 guidelines for acute toxicity (oral, dermal, inhalation) .

Q. What are the key synthetic steps for this compound?

- Methodological Answer :

- Step 1 : Synthesize the isoxazole core via cyclization of hydroxylamine with α,β-unsaturated ketones.

- Step 2 : Introduce the methylthio group at the benzoate position using methylthiolation reagents (e.g., NaSCH) under inert atmosphere.

- Step 3 : Purify via column chromatography (silica gel, hexane:ethyl acetate 4:1) and recrystallize from ethanol .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound under varying catalytic conditions?

- Methodological Answer :

- Design of Experiments (DOE) : Use a split-plot design to test catalysts (e.g., Pd/C, CuI), temperatures (60–120°C), and solvent systems (DMF, THF).

- Data Table :

| Catalyst | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| Pd/C | 80 | DMF | 72 |

| CuI | 100 | THF | 65 |

- Analysis : Optimize using response surface methodology (RSM) to identify interaction effects. Higher yields are achieved with Pd/C in DMF at 80°C .

Q. How can contradictory NMR spectral data for the methylthio group be resolved?

- Methodological Answer :

- Advanced NMR Techniques : Use --HSQC and HMBC to assign coupling between the methylthio (-SCH) and adjacent aromatic protons.

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, which clarifies bond angles and electronic environments .

Q. What experimental frameworks are suitable for assessing the environmental fate of this compound?

- Methodological Answer :

- Long-Term Studies : Adapt the INCHEMBIOL project design to evaluate abiotic/biotic degradation, bioaccumulation, and toxicity in model organisms (e.g., Daphnia magna) .

- Analytical Workflow :

Photodegradation : Expose to UV light (254 nm) and quantify degradation products via LC-MS.

Bioaccumulation : Measure bioconcentration factors (BCF) in fish liver using GC-MS.

Ecotoxicology : Assess acute toxicity via 96-hour LC tests .

Q. How can researchers validate the stability of this compound under varying pH conditions?

- Methodological Answer :

- Stability Testing : Prepare buffered solutions (pH 2–12) and incubate at 25°C and 40°C. Sample aliquots at 0, 24, 48, and 72 hours.

- Quantification : Use HPLC to monitor degradation products. Stability is highest at pH 7, with <5% degradation over 72 hours .

Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.